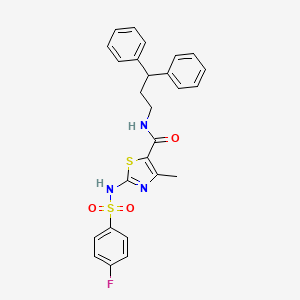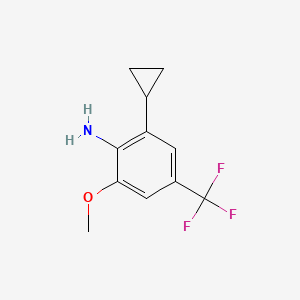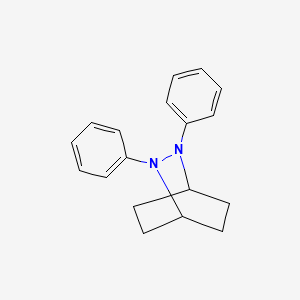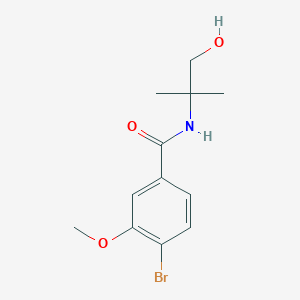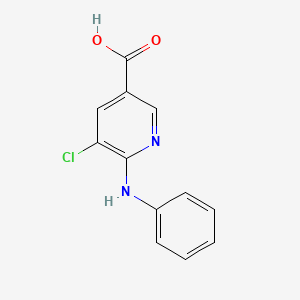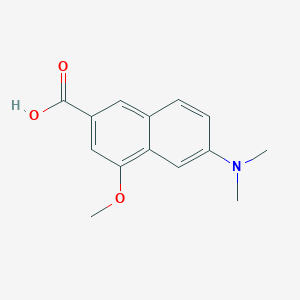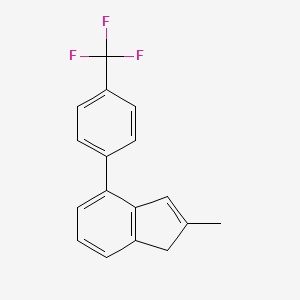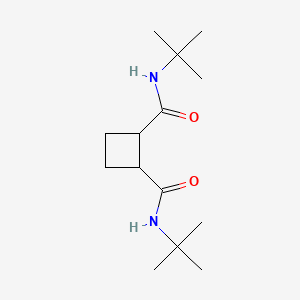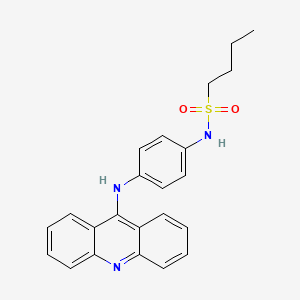
Butanesulfonanilide, 4'-(9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanesulfonanilide, 4’-(9-acridinylamino)- is a compound that belongs to the class of organic compounds known as acridines. These compounds are characterized by a linear tricyclic structure consisting of two benzene rings joined by a pyridine ring. This compound has been studied for its potential antitumor properties and has shown promise in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with butanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
Industrial production methods for Butanesulfonanilide, 4’-(9-acridinylamino)- involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required standards .
化学反应分析
Types of Reactions
Butanesulfonanilide, 4’-(9-acridinylamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or other oxidizing agents under acidic or basic conditions .
Major Products Formed
The major products formed from the reactions of Butanesulfonanilide, 4’-(9-acridinylamino)- depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted acridine derivatives .
科学研究应用
Butanesulfonanilide, 4’-(9-acridinylamino)- has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
作用机制
The mechanism of action of Butanesulfonanilide, 4’-(9-acridinylamino)- involves its interaction with DNA and other cellular targets. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective as an antitumor agent . The molecular targets and pathways involved in its mechanism of action include topoisomerase enzymes, which are essential for DNA replication and repair .
相似化合物的比较
Butanesulfonanilide, 4’-(9-acridinylamino)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): This compound is also an acridine derivative with antitumor properties.
4’-(3-Acetamido-9-acridinylamino)butanesulfonanilide: This compound has a similar structure but includes an acetamido group, which may alter its chemical and biological properties.
The uniqueness of Butanesulfonanilide, 4’-(9-acridinylamino)- lies in its specific interactions with biological targets and its potential for various scientific research applications.
属性
CAS 编号 |
53221-90-2 |
|---|---|
分子式 |
C23H23N3O2S |
分子量 |
405.5 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-3-16-29(27,28)26-18-14-12-17(13-15-18)24-23-19-8-4-6-10-21(19)25-22-11-7-5-9-20(22)23/h4-15,26H,2-3,16H2,1H3,(H,24,25) |
InChI 键 |
OANPGUJBWMJAIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


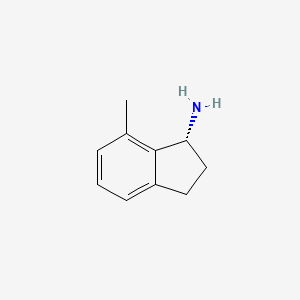
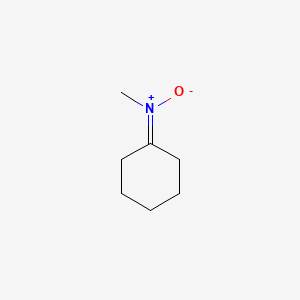
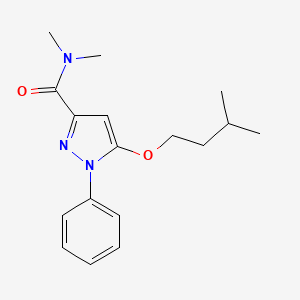
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
